![molecular formula C17H21N3O B5550741 2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)
2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Coordination Chemistry
Research in coordination chemistry has explored the properties of compounds related to imidazo[1,2-a]pyridine derivatives, highlighting their potential in forming complex compounds with significant spectroscopic, structural, magnetic, and biological activities (Boča, Jameson, & Linert, 2011).
Food Chemistry
Studies in food chemistry have identified the formation and fate of processing-related food toxicants, including imidazo[1,2-a]pyridine derivatives, underscoring the role of lipid oxidation and Maillard reactions in their formation (Zamora & Hidalgo, 2015).
Optical Sensing
Imidazo[1,2-a]pyridine derivatives have been utilized in the development of optical sensors, demonstrating their efficacy in sensing applications due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes (Jindal & Kaur, 2021).
Optoelectronic Materials
The incorporation of imidazo[1,2-a]pyridine fragments into π-extended conjugated systems has been shown to create novel optoelectronic materials, proving valuable for the fabrication of materials used in organic light-emitting diodes and dye-sensitized solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Ionic Liquids
Research on ionic liquids, including imidazo[1,2-a]pyridine derivatives, has demonstrated their potential as solvents for various types of separation problems, including the separation of alkenes from alkanes (Domańska, Wlazło, & Karpińska, 2016).
Hybrid Catalysts
Studies on hybrid catalysts have highlighted the synthesis of pyrano[2,3-d]pyrimidine scaffolds using diversified catalysts, indicating their applicability in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Heterocyclic Chemistry
The synthesis and applications of heterocyclic N-oxide derivatives, including those synthesized from imidazole and indazole, have been extensively investigated for their potential in organic synthesis, catalysis, and drug development, demonstrating their importance in medicinal chemistry (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Medicinal Chemistry
Research in medicinal chemistry has explored the structure-activity relationships of ligands of the pyrimidine nucleoside phosphorylases, providing insights for the rational design of new inhibitors of these enzymes, which is crucial for developing novel therapeutic agents (Niedzwicki, Kouni, Chu, & Cha, 1983).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2-butyl-2,5-dihydropyrrol-1-yl)-(6-methylimidazo[1,2-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-3-4-6-14-7-5-10-20(14)17(21)15-12-19-11-13(2)8-9-16(19)18-15/h5,7-9,11-12,14H,3-4,6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXOGGPHQVRIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C=CCN1C(=O)C2=CN3C=C(C=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine |
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